

A Technical Guide to Butanedioic acid-13C2: Properties, Applications, and Experimental Considerations

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Compound of Interest

Compound Name: *Butanedioic acid-13C2*

Cat. No.: *B135270*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanedioic acid-13C2, an isotopically labeled form of succinic acid, is a pivotal tool in metabolic research, offering a window into the intricate workings of cellular bioenergetics. As an intermediate in the tricarboxylic acid (TCA) cycle, its labeled carbon atoms allow for precise tracing of metabolic pathways, providing invaluable data for studies in oncology, immunology, and various metabolic diseases.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **Butanedioic acid-13C2**, detailed experimental protocols for its use, and a visual representation of its role in key signaling pathways.

Core Physical and Chemical Properties

The introduction of two ¹³C isotopes into the butanedioic acid molecule results in a mass shift that is readily detectable by mass spectrometry, forming the basis of its utility as a metabolic tracer.^{[2][3]} While many physical properties are not expected to significantly deviate from the unlabeled compound due to the nature of isotopic substitution, key differences in mass are fundamental to its application.

Table 1: Physical and Chemical Properties of **Butanedioic acid-13C2**

Property	Value	Reference(s)
Chemical Formula	$^{13}\text{C}_2\text{C}_2\text{H}_6\text{O}_4$	[4]
Molecular Weight	120.07 g/mol	[2][3][4]
CAS Number	79864-95-2	[2][3][4]
Appearance	White to off-white solid	[2][4]
Melting Point	187-190 °C (lit.)	[2][3][5]
Boiling Point	235 °C	[2][3][5]
Isotopic Purity	≥99 atom % ^{13}C	[2][3][4]
Chemical Purity	≥98%	[6]
Solubility	Soluble in water.	[7]
pKa1 (unlabeled)	4.21	[7]
pKa2 (unlabeled)	5.64	[7]

Experimental Protocols

The accurate and reproducible use of **Butanedioic acid- $^{13}\text{C}2$** in research necessitates standardized experimental protocols. The following sections detail methodologies for the determination of key physical properties and a general workflow for its application in metabolic tracing studies.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[5]
[6][8][9][10]

Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

- **Butanedioic acid-13C2** sample
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the **Butanedioic acid-13C2** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new capillary tube with the sample and place it in the apparatus.
- Heat the sample again, but at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
- For accuracy, repeat the measurement at the slow heating rate at least once.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Materials:

- **Butanedioic acid-13C2**

- Distilled water
- Conical flasks with stoppers
- Shaking incubator or magnetic stirrer
- Filtration apparatus (e.g., syringe filter)
- Analytical balance
- A method for quantifying the concentration of **Butanedioic acid-13C2** in solution (e.g., LC-MS)

Procedure:

- Add an excess amount of **Butanedioic acid-13C2** to a known volume of distilled water in a conical flask. The presence of undissolved solid is necessary to ensure a saturated solution.
- Seal the flask and place it in a shaking incubator at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample to remove any remaining solid.
- Accurately dilute the filtered saturated solution with a known volume of solvent.
- Quantify the concentration of **Butanedioic acid-13C2** in the diluted sample using a validated analytical method.
- Calculate the solubility from the concentration of the saturated solution.

Metabolic Tracing and Flux Analysis Workflow

Butanedioic acid-13C2 is a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), allowing for the quantification of metabolic pathway fluxes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Cell Culture and Isotope Labeling:

- Culture cells of interest to a desired density.
- Replace the standard culture medium with a medium containing **Butanedioic acid-13C2** as the tracer. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic pathways being investigated.[7]
- Incubate the cells for a time sufficient to achieve isotopic steady-state in the metabolites of interest.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

- Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a solvent suitable for the analytical platform.
- Inject the sample into an LC-MS/MS system for analysis. The mass spectrometer will be able to distinguish between the unlabeled (^{12}C) and labeled (^{13}C) isotopologues of downstream metabolites based on their mass-to-charge ratio.

4. Data Analysis and Flux Calculation:

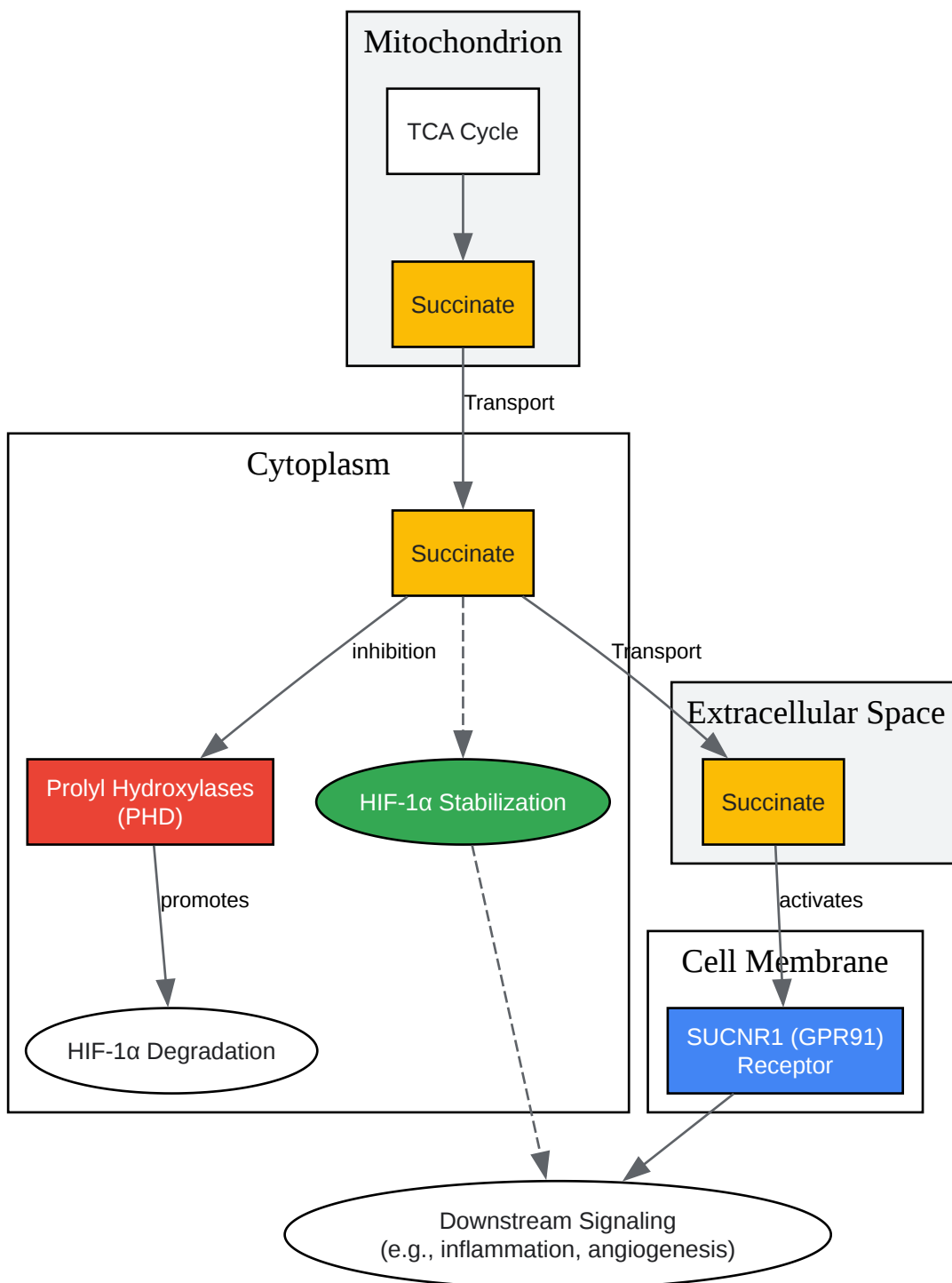
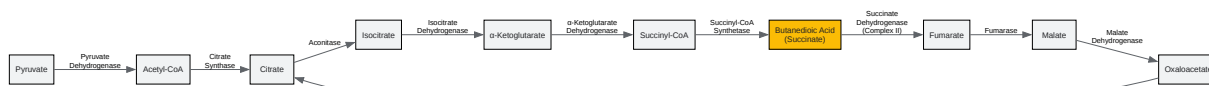
- Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites.
- Use specialized software to perform metabolic flux analysis. This involves fitting the experimental MIDs to a metabolic network model to calculate the intracellular metabolic fluxes.

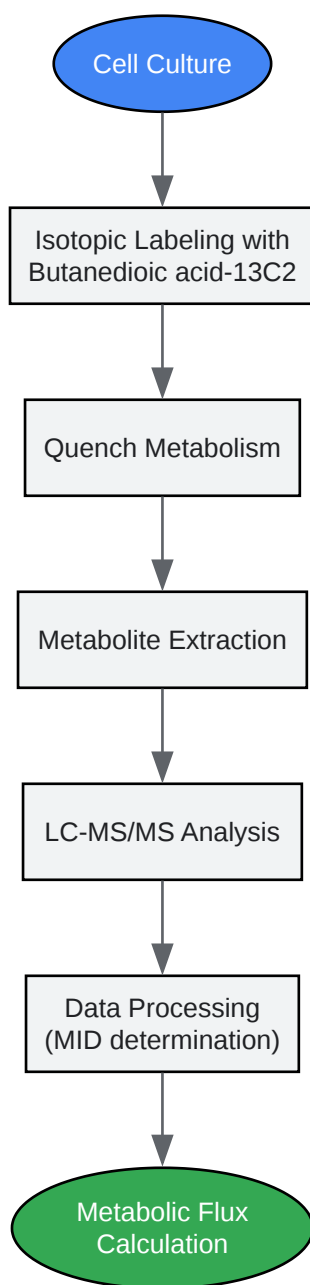
Signaling Pathways and Logical Relationships

Succinate is not merely a metabolic intermediate; it also functions as a crucial signaling molecule in both physiological and pathological contexts.^{[14][15]}

The Krebs Cycle (TCA Cycle)

Butanedioic acid (succinate) is a central component of the Krebs cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.





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